(2-Nitroethyl)cyclobutane
Overview
Description
“(2-Nitroethyl)cyclobutane” is a chemical compound with the molecular formula C6H11NO2 . It contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, and 1 nitro group .
Molecular Structure Analysis
The molecular structure of “(2-Nitroethyl)cyclobutane” includes a four-membered cyclobutane ring and a nitro group . The molecule contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 nitro group .Scientific Research Applications
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- Application : Cyclobutane-containing natural products are used in the total synthesis of complex natural products .
- Methods : New strategies for the construction of cyclobutane rings have emerged during the last decade . These methods involve disconnection tactics employed to forge the four-membered rings .
- Results : These cyclobutane-containing natural products not only display fascinating architectures, but also show potent biological activities .
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- Application : Aliphatic nitrate esters, such as (2-Nitroethyl)cyclobutane, are used as energetic ingredients in single-, double-, and triple-base propellants .
- Methods : These nitrate esters are unstable at ambient conditions, so stabilizing agents are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions .
- Results : The currently used stabilizers present a number of environmental and human health issues .
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- Application : Cyclobutane-containing natural products are used in the synthesis of complex natural products, which show potent biological activities .
- Methods : New strategies for the construction of cyclobutane rings have emerged during the last decade . These methods involve disconnection tactics employed to forge the four-membered rings .
- Results : These cyclobutane-containing natural products not only display fascinating architectures, but also show potent biological activities .
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Field : Synthetic Organic Chemistry
- Application : [2 + 2] cycloaddition of terminal alkenes with allenoates enables a rapid synthesis of 1,3-substituted cyclobutanes .
- Methods : This method provides a way to produce a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures .
- Results : The reaction conditions are simple and robust, and the cyclobutanes are produced in high yield .
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Field : Physical Organic Chemistry
- Application : Bicyclo[1.1.0]butanes (BCBs) are among the most structurally compact cyclic molecules known, yet despite their small size they have rich synthetic value because of their high strain energy .
- Methods : New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .
- Results : The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .
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Field : Synthetic Organic Chemistry
- Application : The acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds provides a promising tool for the syntheses of donor–acceptor (D–A) cyclobutane derivatives .
- Methods : This method provides a way to produce a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures .
- Results : The reaction conditions are simple and robust, and the cyclobutanes are produced in high yield .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-nitroethylcyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWARFNMZHLVGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648410 | |
Record name | (2-Nitroethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitroethyl)cyclobutane | |
CAS RN |
1036931-21-1 | |
Record name | (2-Nitroethyl)cyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036931-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Nitroethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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